7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic framework fused with a pyrazole ring. The structure includes bromine substituents at positions 7 and 9, a phenyl group at position 2, and a pyridin-3-yl moiety at position 3. Its molecular formula is C21H15Br2N3O (molecular weight: ~485.17 g/mol).
Properties
Molecular Formula |
C21H15Br2N3O |
|---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
7,9-dibromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H15Br2N3O/c22-15-9-16-19-11-18(13-5-2-1-3-6-13)25-26(19)21(14-7-4-8-24-12-14)27-20(16)17(23)10-15/h1-10,12,19,21H,11H2 |
InChI Key |
RVMWUZKNGZGTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazolo ring.
Formation of the Benzoxazine Ring: The final step involves the cyclization of the intermediate with an appropriate phenol derivative to form the benzoxazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening Reactions: The benzoxazine ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry
In chemistry, 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications. Its structural features suggest it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Chlorine
Substituent Position and Ring Modifications
- Pyridine Position :
The compound 7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (C21H15Br2N3O, MW 485.17 g/mol) differs only in the pyridine substituent (4-yl vs. 3-yl). The 4-pyridyl group may enhance steric effects near the nitrogen lone pair, influencing target binding . - Naphthyl vs.
Biological Activity
Overview of Benzoxazines
Benzoxazines are heterocyclic compounds known for their potential therapeutic applications. They exhibit a range of biological activities including antioxidant , anticancer , antimicrobial , and anti-inflammatory effects. The specific compound in focus has shown promise in various studies, particularly in cancer research and enzyme inhibition.
Anticancer Properties
Research indicates that derivatives of benzoxazines, including the compound , have demonstrated significant anticancer activity. A study highlighted that certain benzoxazine derivatives exhibited comparable efficacy to established chemotherapeutic agents against multiple cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes linked to metabolic disorders. In silico studies indicated that it could inhibit pancreatic α-amylase and intestinal α-glucosidase, both crucial in carbohydrate metabolism. The binding affinities were significant, suggesting potential applications in managing diabetes by regulating blood sugar levels .
Neuroprotective Effects
Emerging evidence suggests that certain benzoxazine derivatives may possess neuroprotective properties. One derivative was reported to be effective in a brain injury model, indicating its potential for treating neurodegenerative diseases . This aligns with the broader pharmacological profile of benzoxazines as neuroprotective agents.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .
Table 1: Biological Activities of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of benzoxazines to evaluate their anticancer efficacy. The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines compared to standard treatments. The study concluded that the compound's structural features contribute to its enhanced activity against cancer cells.
Case Study 2: Enzyme Interaction Studies
A series of molecular docking studies were conducted to understand the interaction between the compound and target enzymes involved in carbohydrate metabolism. Results indicated strong binding affinities, supporting its potential as a therapeutic agent for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
